molecular formula C20H18O2 B12854873 [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B12854873
M. Wt: 290.4 g/mol
InChI Key: VUDNDKVQARBRKY-UHFFFAOYSA-N
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Description

[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol is a biphenyl derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 4′-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the biphenyl scaffold. The benzyloxy group confers lipophilicity, enhancing membrane permeability and stability against oxidation compared to hydroxylated analogs. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in structure-guided drug design (e.g., adenosine analogs targeting Mycobacterium). Its synthetic versatility is demonstrated in benzylation reactions, where NaH-mediated alkylation with benzyl bromide achieves yields >70%.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[4-(4-phenylmethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C20H18O2/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13,21H,14-15H2

InChI Key

VUDNDKVQARBRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated biphenyl derivative with benzyl alcohol in the presence of a base such as potassium carbonate.

    Methanol Group Introduction: The final step involves the introduction of the methanol group. This can be achieved through a reduction reaction, where a carbonyl group on the biphenyl derivative is reduced to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl alcohol, potassium carbonate, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of methanol derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various therapeutic areas.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. The benzyloxy and methanol groups can play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical and reactivity profiles of biphenyl methanol derivatives vary significantly based on substituents. Key comparisons include:

Table 1: Substituent-Driven Property Comparison
Compound Name Substituent(s) Molecular Weight Key Properties References
[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol 4′-Benzyloxy, 4-CH₂OH 290.34* Lipophilic (logP ~3.2), electron-donating, moderate solubility in THF
(4′-Hydroxymethyl-biphenyl-4-yl)methanol 4,4′-Di(hydroxymethyl) 214.26 High solubility in polar solvents (water, methanol), strong H-bonding capacity
Tris(4-biphenylyl)methanol Three biphenyl groups 488.62 High steric hindrance, low solubility, crystalline solid
4′-Bromo-[1,1'-biphenyl]-4-yl methanone 4-Bromo, 4′-COC₆H₅ 323.18 Electron-withdrawing, reactive ketone (prone to nucleophilic attack)
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide 2-Fluoro, hydrazide 286.30 Enhanced urease inhibition (IC₅₀ ~8 µM), polar due to -NH-NH₂

*Calculated using exact mass (C₂₀H₁₈O₂).

Key Observations:
  • Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to hydroxylated analogs like (4′-Hydroxymethyl-biphenyl-4-yl)methanol, making it more suitable for crossing biological membranes.
  • Reactivity : Halogenated derivatives (e.g., 4′-bromo, 2-fluoro) exhibit electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, benzyloxy is electron-donating, stabilizing adjacent aromatic systems.
  • Synthetic Accessibility : Benzyloxy introduction via NaH/benzyl bromide is efficient (73.8% yield), whereas fluorinated analogs require multi-step hydrazide synthesis.

Structural and Crystallographic Insights

  • Crystal Packing: Tris(4-biphenylyl)methanol forms dense crystalline networks due to π-π stacking and van der Waals forces, while hydroxylated analogs (e.g., 4,4′-dihydroxymethylbiphenyl) exhibit hydrogen-bonded frameworks.
  • Refinement Data : SHELXL refinements for biphenyl derivatives highlight improved accuracy in bond-length measurements (±0.001 Å) for sterically hindered structures.

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